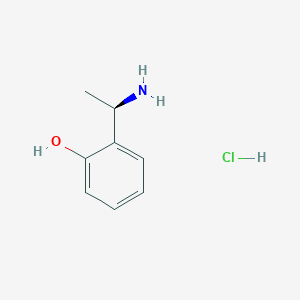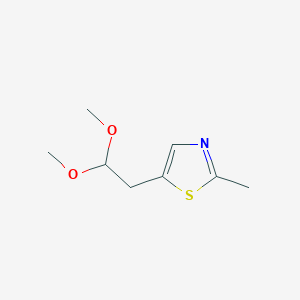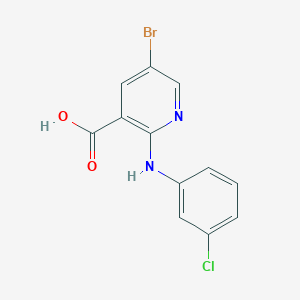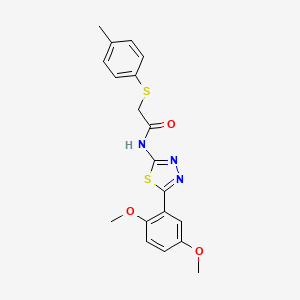
2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C12H12BrN3OS2 and its molecular weight is 358.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles
Compounds like 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide, which contain thiadiazole, urea, and benzothiazole groups, have been identified to possess a broad spectrum of biological activities. These compounds, due to their physicochemical properties, play a crucial role in medicinal chemistry, serving as potential therapeutic agents. The synthesis methodologies of these compounds, dating from 1935 to present times, highlight their versatility and potential for creating pharmacophores with a variety of substituents. This review provides a comprehensive insight into the chemical reactions involved in producing such compounds, underscoring their utility in designing new drugs with significant biological activities (Rosales-Hernández et al., 2022).
Recent Progress in Biological Activities of Synthesized Phenothiazines
Research on phenothiazine derivatives, which share structural similarities with thiadiazoles, demonstrates promising antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities. These activities are attributed to the compounds' ability to interact with biological systems through various mechanisms, including the pharmacophoric substituent's interaction and the multicyclic ring system's intercalation into DNA. This review emphasizes the potential of phenothiazine core as a potent pharmacophoric moiety, suggesting the vast therapeutic applications of such compounds (Pluta et al., 2011).
Advancement in Pharmacological Activities of Benzothiazole and its Derivatives
Benzothiazole, another core structure related to this compound, is highlighted for its extensive application in creating bioactive heterocycles. The nucleus of benzothiazole is pivotal in numerous biologically active compounds and drugs, demonstrating a wide range of therapeutic activities, including antimicrobial, analgesic, antitubercular, and antiviral effects. The review discusses the evolution of benzothiazole derivatives as potent drugs, underlining the structural basis for their biological activities and their significance in drug development (Sumit et al., 2020).
Therapeutic Potential of Benzothiazoles: A Patent Review
This review focuses on benzothiazole derivatives' therapeutic applications, particularly as antimicrobial, analgesic, anti-inflammatory, and antitumor agents. The structural simplicity and synthetic versatility of benzothiazole-based compounds are crucial in the development of new chemotherapeutic agents. The review underscores the increasing importance of the benzothiazole nucleus in drug discovery, providing insights into the ongoing efforts to harness these compounds for medical applications (Kamal et al., 2015).
Eigenschaften
IUPAC Name |
2-bromo-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS2/c1-7(2)18-12-16-15-11(19-12)14-10(17)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZQHQZBZJJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)
![2-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2520764.png)
![[5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2520765.png)


![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)
![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)



![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)
![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)
